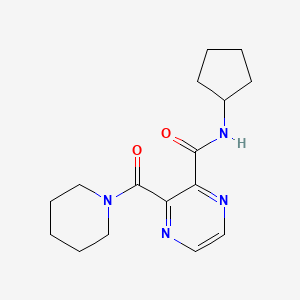
N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a pyrazine ring, a piperidine moiety, and a cyclopentyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with piperidine and cyclopentylamine. The process begins with the activation of pyrazine-2-carboxylic acid using a coupling reagent such as thionyl chloride or carbodiimide. The activated intermediate is then reacted with piperidine to form the piperidine-1-carbonyl derivative. Finally, cyclopentylamine is introduced to complete the synthesis, yielding this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites or allosteric sites. This interaction can disrupt the normal function of the target, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine ring structure.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine derivative with potential anti-tubercular activity.
Uniqueness
N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide is unique due to its combination of a cyclopentyl group, piperidine moiety, and pyrazine ring. This unique structure imparts distinct chemical properties and potential therapeutic applications that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c21-15(19-12-6-2-3-7-12)13-14(18-9-8-17-13)16(22)20-10-4-1-5-11-20/h8-9,12H,1-7,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKYVYIDMOODQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=CN=C2C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![lithium;3-[(4-butoxybenzoyl)amino]propanoate](/img/structure/B5119982.png)
![2-methyl-3-thioxo-5-(3,4,5-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5119983.png)
![(5Z)-5-[(5-bromofuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5119988.png)
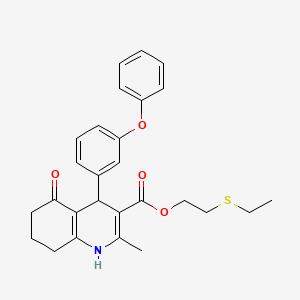
![ethyl 1-[(2-{[butyl(methyl)amino]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5119996.png)
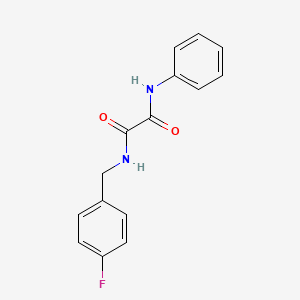
![N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B5120024.png)
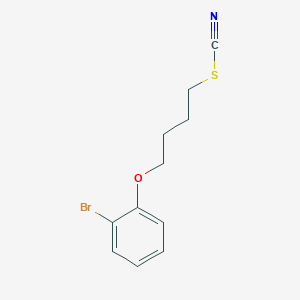
![2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5120034.png)
![1-acetyl-17-(3-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120035.png)
![5,5'-[(3-bromophenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5120050.png)
![N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5120054.png)
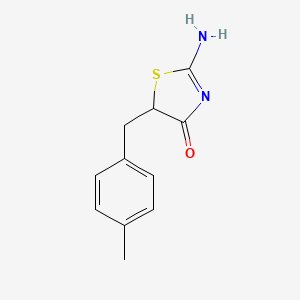
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5120079.png)
